REACTION_CXSMILES
|
[CH:1]1[C:13]2[NH:12][C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1.Br[C:15]1[CH:20]=[CH:19][C:18]([C:21]2[CH:26]=[CH:25][C:24](Br)=[CH:23][CH:22]=2)=[CH:17][CH:16]=1.[CH3:28][C:29]([CH3:32])([O-])[CH3:30].[Na+]>C1(C)C=CC=CC=1.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C(P(C(C)(C)C)C(C)(C)C)(C)(C)C>[CH:10]1[C:11]2[N:12]([C:15]3[CH:20]=[CH:19][C:18]([C:21]4[CH:26]=[CH:25][C:24]([N:12]5[C:11]6[CH:10]=[CH:9][CH:8]=[CH:7][C:32]=6[C:29]6[C:30]5=[CH:2][CH:1]=[CH:13][CH:28]=6)=[CH:23][CH:22]=4)=[CH:17][CH:16]=3)[C:13]3[C:5](=[CH:4][CH:3]=[CH:2][CH:1]=3)[C:6]=2[CH:7]=[CH:8][CH:9]=1 |f:2.3,5.6.7|
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Name
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|
Quantity
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200 mL
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Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
16.9 g
|
Type
|
reactant
|
Smiles
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C1=CC=CC=2C3=CC=CC=C3NC12
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Name
|
|
Quantity
|
15.7 g
|
Type
|
reactant
|
Smiles
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BrC1=CC=C(C=C1)C1=CC=C(C=C1)Br
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Name
|
|
Quantity
|
30.9 g
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Type
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reactant
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Smiles
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CC(C)([O-])C.[Na+]
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Name
|
|
Quantity
|
38 mL
|
Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
115 mg
|
Type
|
catalyst
|
Smiles
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C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
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Name
|
|
Quantity
|
304 mg
|
Type
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catalyst
|
Smiles
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C(C)(C)(C)P(C(C)(C)C)C(C)(C)C
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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the resulting mixture was heated
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Type
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TEMPERATURE
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Details
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at reflux under nitrogen for 10 days
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Duration
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10 d
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Type
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FILTRATION
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Details
|
The reaction mixture was filtered
|
Type
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CUSTOM
|
Details
|
to remove the sodium salts
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Type
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CONCENTRATION
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Details
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The filtrate was concentrated to dryness
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Type
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CUSTOM
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Details
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to give the crude product as a pale brown solid
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Type
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CUSTOM
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Details
|
The crude product was purified first by chromatography on silica
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Type
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CUSTOM
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Details
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followed by recrystallisation from toluene
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Type
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CUSTOM
|
Details
|
was then sublimed at 280-281° C. at 10−6 mm Hg
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3N(C12)C1=CC=C(C=C1)C1=CC=C(C=C1)N1C2=CC=CC=C2C=2C=CC=CC12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.3 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 75527.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |